

Application Notes and Protocols: Tetraethylene Glycol Diacrylate in Dental Composites Research

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Compound of Interest

Compound Name: Tetraethylene glycol diacrylate

Cat. No.: B099698

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Introduction

Tetraethylene glycol diacrylate (TEGDA) is a crucial monomer in the formulation of dental resin composites.[1] As a crosslinking agent, it plays a significant role in the mechanical integrity and durability of restorative materials.[2] Its chemical structure, featuring a flexible tetraethylene glycol core with reactive acrylate groups at both ends, allows for efficient crosslinking upon light-curing.[1] TEGDA is often used as a diluent to reduce the viscosity of high-molecular-weight monomers like Bisphenol A-glycidyl methacrylate (BisGMA), thereby facilitating the incorporation of filler particles and improving the handling characteristics of the composite paste.[3][4] The concentration of TEGDA in the resin matrix influences key properties such as the degree of conversion, polymerization shrinkage, water sorption, and the biocompatibility of the final restorative material.[5]

These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of TEGDA in dental composites research. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of experimental workflows and biological pathways.

Physicochemical Properties of Tetraethylene Glycol Diacrylate

| Property | Value | Reference |
|---------------------|---------------------------------|-----------|
| CAS Number | 17831-71-9 | [6][7] |
| Molecular Formula | C14H22O7 | [6][8] |
| Molecular Weight | 302.32 g/mol | [6][7][8] |
| Density | 1.11 g/mL at 25 °C | [6] |
| Refractive Index | n ₂₀ /D 1.47 | [6] |
| Boiling Point | 363.35°C (estimate) | [6] |
| Melting Point | 12-17 °C | [6] |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Solubility in Water | Insoluble | [7] |

Quantitative Data on TEGDA in Dental Composites

The following tables summarize key performance indicators of dental composites containing TEGDA or its close analogue, triethylene glycol dimethacrylate (TEGDMA), which is more commonly reported in the literature.

Table 1: Degree of Conversion (DC) of TEGDMA-Containing Resins

| Monomer Composition | DC (%) | Measurement Method | Reference |
|--|--|--------------------|-----------|
| 100% BisGMA | 53.1 | FTIR | [9] |
| 50% BisGMA / 50% TEGDMA | 66.0 | FTIR | [9] |
| 80% UEDMA / 20% TEGDMA | 85.6 | FTIR | [9] |
| 100% TEGDMA | >80 | FTIR | [9] |
| BisGMA/TEGDMA with 0% P-TEGDMA co-filler | 61.76 ± 3.80 | FTIR | [3] |
| BisGMA/TEGDMA with 2.5% P-TEGDMA co-filler | 68.77 ± 2.31 | FTIR | [3] |
| Bis-GMA/TEGDMA with 0 wt% Bioactive Glass | 42.4 - 55.9 (20s cure) / 47.3 - 57.9 (40s cure) | ATR-FTIR | [10] |

Table 2: Flexural Strength of TEGDMA-Containing Composites

| Composite Material | Flexural Strength (MPa) | Test Method | Reference |
|---|-------------------------|-----------------|-----------|
| Z250 (contains Bis-GMA, UDMA, Bis-EMA, TEGDMA) | 126.5 | 3-point bending | [11] |
| Clearfil AP-X | 158.8 (immediate) | 3-point bending | [12] |
| Gradia Direct P | 90.9 (immediate) | 3-point bending | [12] |
| EFU group (everStick Fibre / Filtek Ultimate) in distilled water for 24 hours | 577.00 ± 42.39 | 3-point bending | |
| CME group (Clearfil Majesty Esthetics) in mouthwash for 7 days | 93.25 ± 12.19 | 3-point bending | |
| Experimental composite with 0% bioactive glass | 105.1 - 126.8 | 3-point bending | [13] |

Table 3: Water Sorption and Solubility of TEGDMA-Containing Composites

| Monomer System | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Reference |
|-------------------------------|---|--|-----------|
| BisGMA/TEGDMA | Not specified, but TEGDMA increases water sorption | Not specified | [3] |
| Various commercial composites | Water sorption ranged from 14.98 to 36.81 g/mm³ after 90 days | Solubility ranged from 3.3 to 8.55 g/mm³ after 90 days | |

Table 4: Cytotoxicity of TEGDMA

| Cell Line | Assay | EC50 (mmol/L) | Effect | Reference |
|--|--------------|---|---|-----------|
| Human pulmonary cells (A549) | XTT | 1.83 (1.46-2.30) | Mitochondrial dehydrogenase activity inhibition | [14] |
| Murine macrophages (RAW264.7) | MTT | Not specified | Concentration and time-dependent cytotoxicity | [15] |
| Human dental pulp cells | Annexin V/PI | Not specified | Induction of apoptosis and necrosis | [16] |
| Human peripheral blood mononuclear cells | MTT | 2.5–10 mM induced a 26–93% decrease in mitochondrial activity | Dose-dependent cytotoxicity | [17] |

Experimental Protocols

1. Formulation of Experimental Dental Composites

This protocol describes the preparation of a light-curable experimental dental composite containing TEGDA.

- Materials:
 - Bisphenol A-glycidyl methacrylate (BisGMA)
 - **Tetraethylene glycol diacrylate (TEGDA)**
 - Photoinitiator (e.g., Camphorquinone, CQ)
 - Co-initiator/accelerator (e.g., Dimethylaminoethyl methacrylate, DMAEMA)
 - Inhibitor (e.g., Butylated hydroxytoluene, BHT)

- Silanated filler particles (e.g., silica, glass)
- Procedure:
 - In a light-protected container, prepare the resin matrix by mixing BisGMA and TEGDA in the desired weight ratio (e.g., 70:30 wt%).
 - Add the photoinitiator system. A common system is 0.4 wt% CQ and 1 wt% DMAEMA relative to the total monomer weight.[\[18\]](#)
 - Add a small amount of inhibitor (e.g., 0.01 wt% BHT) to prevent spontaneous polymerization and increase shelf life.
 - Homogenize the resin mixture using a magnetic stirrer in the dark for at least 24 hours.
 - Gradually add the silanated filler particles to the resin matrix in small increments, mixing thoroughly after each addition until a homogeneous paste is formed. The filler loading can be varied (e.g., 60-80 wt%).
 - Store the resulting composite paste in a dark, cool place before use.

2. Measurement of Degree of Conversion (DC) by FTIR Spectroscopy

This protocol details the determination of the percentage of reacted aliphatic C=C bonds.

- Instrumentation:
 - Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Procedure:
 - Record the FTIR spectrum of the uncured composite paste. Identify the absorbance peak of the aliphatic C=C stretching vibration at approximately 1638 cm^{-1} .[\[19\]](#)
 - Identify an internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration at around 1608 cm^{-1} .[\[19\]](#)

- Place a small amount of the uncured composite onto the ATR crystal and record the spectrum.
- Light-cure the sample directly on the ATR crystal for a specified time (e.g., 40 seconds) using a dental curing light.
- Immediately after curing, record the FTIR spectrum of the polymerized sample.
- Calculate the Degree of Conversion (DC) using the following formula: $DC (\%) = [1 - ((\text{Peak Area of aliphatic C=C after curing}) / (\text{Peak Area of aromatic C=C after curing})) / ((\text{Peak Area of aliphatic C=C before curing}) / (\text{Peak Area of aromatic C=C before curing}))] \times 100$

3. Evaluation of Flexural Strength

This protocol describes the three-point bending test to determine the flexural strength and modulus of the cured composite.

- Instrumentation:
 - Universal testing machine
 - Three-point bending test fixture
- Procedure:
 - Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the composite material using a stainless steel mold.[\[11\]](#)
 - Light-cure the specimens according to the manufacturer's instructions or a standardized protocol (e.g., 40 seconds on each side).
 - Store the cured specimens in distilled water at 37°C for 24 hours.
 - Mount the specimen on the two supports of the three-point bending fixture in the universal testing machine.

- Apply a load at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
- Record the fracture load (F) and calculate the flexural strength (σ) using the formula: $\sigma = (3FL) / (2bh^2)$ where L is the span length, b is the width, and h is the thickness of the specimen.

4. Water Sorption and Solubility Test

This protocol is based on the ISO 4049 standard for polymer-based restorative materials.

- Procedure:
 - Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness).
 - Place the specimens in a desiccator with silica gel at 37°C. Weigh them periodically until a constant mass (m1) is achieved.
 - Immerse the specimens in distilled water at 37°C for a specified period (e.g., 7 days).
 - After immersion, remove the specimens, blot them dry, and weigh them (m2).
 - Recondition the specimens in the desiccator until a constant mass (m3) is reached.
 - Calculate water sorption (Wsp) and solubility (Wsl) using the following formulas:
 - $Wsp = (m2 - m3) / V$
 - $Wsl = (m1 - m3) / V$ where V is the volume of the specimen.

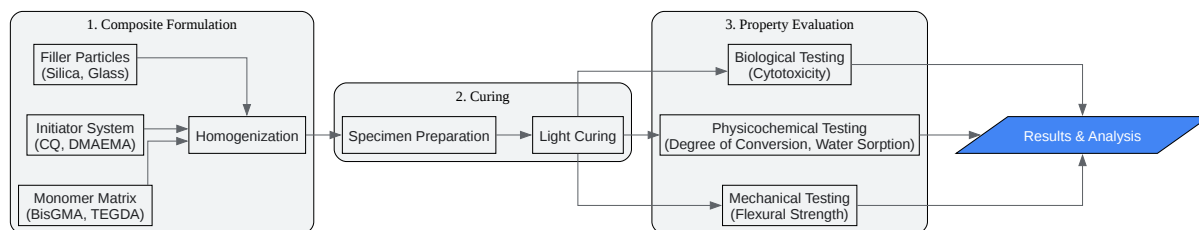
5. Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of leached components from dental composites.

- Materials:
 - Cultured cells (e.g., human gingival fibroblasts, dental pulp cells)

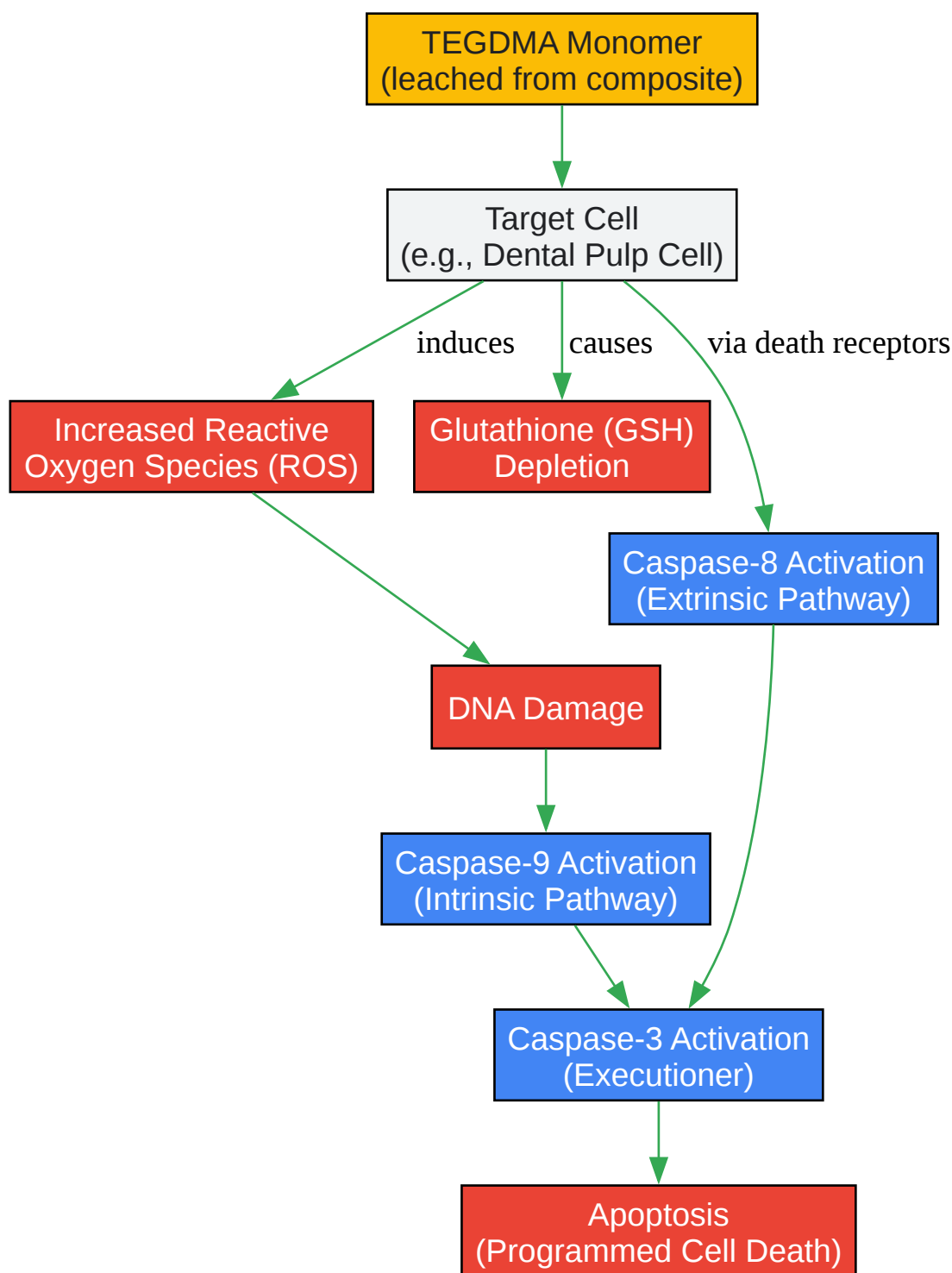
- Cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilizing agent (e.g., DMSO)
- Multi-well plate reader
- Procedure:
 - Prepare eluates by incubating cured composite specimens in cell culture medium for a defined period (e.g., 24 or 72 hours).
 - Seed cells in a 96-well plate and allow them to attach overnight.
 - Replace the medium with the prepared eluates (or serial dilutions) and incubate for the desired exposure time (e.g., 24 hours).
 - Remove the eluates and add MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.
 - Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.
 - Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations



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Caption: Experimental workflow for dental composite research.



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Caption: TEGDMA-induced cytotoxicity signaling pathway.

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